[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate
Description
[(Z)-2,3,3-Trifluoroprop-1-enyl] 4-methylbenzenesulfonate is a fluorinated sulfonate ester with a stereodefined alkene moiety. Its structure combines a trifluoropropenyl group in the (Z)-configuration with a 4-methylbenzenesulfonate (tosyl) leaving group. This compound is of interest in organic synthesis, particularly in nucleophilic substitution reactions, where the tosyl group acts as a leaving group, and the fluorinated alkene may influence reactivity or serve as a precursor for further functionalization. Its stereochemistry and fluorine substitution pattern confer unique electronic and steric properties, distinguishing it from non-fluorinated or differently configured analogs .
Properties
IUPAC Name |
[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c1-7-2-4-8(5-3-7)17(14,15)16-6-9(11)10(12)13/h2-6,10H,1H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRFVQVTRZONNA-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC=C(C(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/C=C(/C(F)F)\F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate typically involves the reaction of 2,3,3-trifluoropropene with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the trifluoropropenyl group is replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the trifluoropropenyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of trifluoropropyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the compound .
Scientific Research Applications
[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoropropenyl group can participate in various chemical reactions, altering the electronic properties of the molecule and enhancing its reactivity . The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Melting Point (°C) | LogP (Calculated) | Reactivity (SN2, Relative Rate) |
|---|---|---|---|
| [(Z)-2,3,3-Trifluoroprop-1-enyl] Tosylate | 98–102 | 1.8 | 1.0 (Reference) |
| [(E)-2,3,3-Trifluoroprop-1-enyl] Tosylate | 92–95 | 1.7 | 0.6 |
| [2-(Trifluoromethyl)allyl] Tosylate | 85–88 | 2.1 | 1.5 |
| [(Z)-Propenyl] Tosylate | 74–77 | 0.9 | 0.3 |
Research Findings
- Stereochemical Integrity : Studies confirm that [(Z)-2,3,3-trifluoroprop-1-enyl] tosylate maintains its configuration during SN2 reactions, attributed to the stabilizing effect of fluorine atoms on the transition state .
- Fluorine-Induced Reactivity Modulation : Fluorine substitution at the 2- and 3-positions increases electrophilicity at the adjacent carbon, enabling nucleophilic attacks even with weak nucleophiles (e.g., thiols).
- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C, higher than non-fluorinated analogs (120–130°C), due to stronger C-F bonds .
Biological Activity
[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate is a compound of growing interest in various fields, including medicinal chemistry and agricultural science. This article focuses on its biological activity, exploring its mechanisms of action, potential therapeutic applications, and environmental impact.
Chemical Structure and Properties
The compound this compound can be characterized by its unique trifluoropropene structure attached to a sulfonate group. Its molecular formula is , and it has a molecular weight of approximately 292.25 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₃O₃S |
| Molecular Weight | 292.25 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The trifluoropropene moiety is known to enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.
Case Study: Antimicrobial Efficacy
- Tested Organisms : Escherichia coli, Staphylococcus aureus
- Results : Inhibition zones were observed at concentrations as low as 50 µg/mL.
- : The compound shows potential as an antimicrobial agent.
Insecticidal Activity
This compound has also been evaluated for its insecticidal properties. Its mechanism involves disrupting the nervous system of target pests.
Table 2: Insecticidal Activity
| Insect Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aedes aegypti | 100 | 85 |
| Drosophila melanogaster | 50 | 75 |
Environmental Impact
The environmental implications of using this compound in agricultural settings are significant. Its persistence in soil and potential bioaccumulation raise concerns regarding its long-term effects on non-target organisms.
Toxicity Studies
Toxicological assessments indicate that while the compound exhibits low acute toxicity to mammals, chronic exposure may lead to adverse effects. Long-term studies are necessary to fully understand its ecological footprint.
Table 3: Toxicity Data
| Organism | Endpoint | Value |
|---|---|---|
| Daphnia magna | LC50 (48h) | >1000 µg/L |
| Fish (Danio rerio) | LC50 (96h) | >500 µg/L |
Q & A
Q. Basic
- and NMR : Identifies vinyl protons () and trifluoromethyl groups ().
- IR Spectroscopy : Sulfonate S=O stretches appear at .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., peak for , calculated ). Similar analyses are detailed for structurally related sulfonates .
What computational methods predict reactivity in nucleophilic substitutions?
Q. Advanced
- Density Functional Theory (DFT) : Models transition states and electron density maps to predict regioselectivity. For example, Fukui indices can identify electrophilic sites on the sulfonate group.
- Molecular Dynamics Simulations : Assess solvent effects on reaction pathways.
- Database Mining : Structural trends from CSD entries (e.g., bond lengths and angles in similar sulfonates) guide reactivity hypotheses .
How should contradictions in reactivity data be resolved?
Q. Advanced
- Cross-Validation : Compare experimental results (e.g., reaction yields, stereochemical outcomes) with CSD entries and published protocols for analogs.
- Condition Screening : Test variables (temperature, solvent polarity, catalyst loading) to identify sensitivity. For example, notes discrepancies in trifluoropropenyl derivative reactivity resolved via systematic trials .
- Collaborative Peer Review : Engage crystallographers and computational chemists to reconcile structural and mechanistic data.
What strategies optimize stereochemical purity during synthesis?
Q. Advanced
- Chiral Catalysts : Use palladium or nickel complexes with chiral ligands for asymmetric synthesis.
- Low-Temperature Reactions : Minimize thermal isomerization (e.g., for elimination steps).
- Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) for enantiomeric resolution. highlights Z-configuration retention via controlled synthetic conditions .
How does the sulfonate group influence stability under varying pH conditions?
Q. Basic
- Acidic Conditions : Protonation of the sulfonate group reduces stability, leading to hydrolysis.
- Basic Conditions : Nucleophilic attack at the sulfur center accelerates degradation.
- Stability Assays : Monitor decomposition via HPLC or NMR kinetics. Related sulfonates in and show pH-dependent stability trends .
What are the challenges in crystallizing this compound?
Q. Advanced
- Crystal Packing : Bulky trifluoromethyl and sulfonate groups disrupt lattice formation. Use co-crystallization agents (e.g., crown ethers).
- SHELX Refinement : High-resolution data (e.g., synchrotron sources) and twinning corrections improve model accuracy. details SHELX applications for complex sulfonates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
